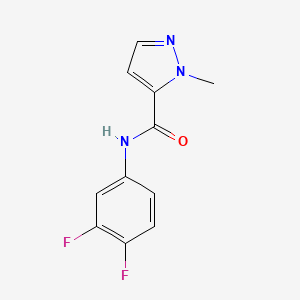![molecular formula C14H15N5O2S B11067996 1,2,4-Oxadiazole-5-carboxamide, N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-3-(2-thienyl)-](/img/structure/B11067996.png)
1,2,4-Oxadiazole-5-carboxamide, N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-3-(2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of imidazole, thiophene, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and thiophene intermediates, followed by their coupling with an oxadiazole derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
N-[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The imidazole and thiophene moieties can bind to various enzymes and receptors, modulating their activity. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole share the imidazole moiety and exhibit similar biological activities.
Thiophene Derivatives: Thiophene-based compounds, such as thiophene-2-carboxamide, have comparable chemical properties and applications.
Oxadiazole Derivatives: Compounds like 1,2,4-oxadiazole-5-carboxamide are structurally similar and used in similar research and industrial applications.
Uniqueness
N-[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of imidazole, thiophene, and oxadiazole moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and enhances the compound’s versatility in various fields.
Properties
Molecular Formula |
C14H15N5O2S |
|---|---|
Molecular Weight |
317.37 g/mol |
IUPAC Name |
N-[3-(2-methylimidazol-1-yl)propyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C14H15N5O2S/c1-10-15-6-8-19(10)7-3-5-16-13(20)14-17-12(18-21-14)11-4-2-9-22-11/h2,4,6,8-9H,3,5,7H2,1H3,(H,16,20) |
InChI Key |
KLYWFAUTOGNIEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCCNC(=O)C2=NC(=NO2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-ethyl-2'-methyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione](/img/structure/B11067913.png)
![Benzenepropanoic acid, alpha-[[(5-bromo-2-thienyl)sulfonyl]amino]-4-fluoro-](/img/structure/B11067915.png)
![5-(2-methylpropyl)-N-[2-(2-phenylacetyl)phenyl]furan-2-carboxamide](/img/structure/B11067921.png)
![2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B11067929.png)
![1,3-Diazatricyclo[3.3.1.1(3,7)]decan-6-one, 5,7-dimethyl-2-(1-naphthalenyl)-](/img/structure/B11067937.png)
![ethyl (5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B11067941.png)


![ethyl 2-[3-(2,4-dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11067958.png)
![5-methyl-N-[4-(morpholin-4-yl)phenyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11067972.png)

![6-(2-aminophenyl)-5-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11067982.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-1-[5-methyl-7-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone](/img/structure/B11067985.png)
![N-[4-(2,2-dichlorocyclopropyl)phenyl]-3-iodobenzamide](/img/structure/B11067989.png)
